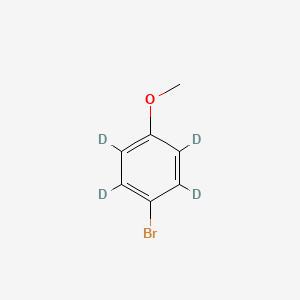

4-Bromoanisole-2,3,5,6-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromoanisole-2,3,5,6-d4 is a deuterated derivative of 4-Bromoanisole, an organobromine compound with the chemical formula C7H3D4BrO. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoanisole-2,3,5,6-d4 typically involves the bromination of anisole-2,3,5,6-d4. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity anisole-2,3,5,6-d4 and bromine, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically carried out in a closed system to minimize exposure to bromine vapors and ensure safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromoanisole-2,3,5,6-d4 undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Heck Reaction: This reaction also uses palladium catalysts, along with bases like triethylamine. The reaction conditions include elevated temperatures and the use of solvents like N,N-dimethylacetamide (DMA).

Major Products Formed

Suzuki Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Heck Reaction: The products are typically substituted alkenes, which have applications in material science and organic synthesis.

Wissenschaftliche Forschungsanwendungen

4-Bromoanisole-2,3,5,6-d4 is widely used in scientific research due to its unique properties:

NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR studies, providing clear and distinct signals.

Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which have improved metabolic stability and reduced toxicity.

Material Science: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and pathways.

Wirkmechanismus

The mechanism of action of 4-Bromoanisole-2,3,5,6-d4 is primarily related to its role as a reagent in chemical reactions. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The deuterium atoms, being isotopically distinct, do not significantly alter the chemical reactivity but provide valuable information in spectroscopic studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoanisole: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

3-Bromoanisole: An isomer with the bromine atom in a different position, leading to different reactivity and applications.

2-Bromoanisole: Another isomer with distinct chemical properties and uses.

Uniqueness

4-Bromoanisole-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its utility in NMR spectroscopy and other analytical techniques. The deuterium labeling provides distinct advantages in studying reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research.

Biologische Aktivität

4-Bromoanisole-2,3,5,6-d4 is a deuterated derivative of 4-bromoanisole, characterized by the replacement of four hydrogen atoms with deuterium. This isotopic labeling enhances its application in various scientific fields, particularly in analytical chemistry and biological research. The compound's unique structure allows for significant insights into metabolic pathways and interactions within biological systems.

- Chemical Formula : C7H7BrO (with four deuterium substitutions)

- Molecular Weight : 128.137 g/mol

- Physical State : Colorless liquid with a pleasant aroma reminiscent of anise seed

Biological Applications

The biological activities of this compound are not as extensively documented as its non-deuterated counterpart. However, several studies highlight its potential roles:

- RNA Extraction : 4-bromoanisole has been utilized in RNA extraction processes to eliminate DNA contamination by interacting with genomic DNA, facilitating separation during extraction procedures.

- Metabolic Pathway Tracing : The incorporation of deuterium allows researchers to trace the metabolic pathways of this compound within organisms using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

- Enzyme Inhibition Studies : The compound may serve as a reference material in studies involving enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic effects.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The isotopic substitution may influence the pharmacokinetics and metabolic profiles of compounds in which it is incorporated .

Table 1: Summary of Biological Activities and Applications

| Activity/Application | Description |

|---|---|

| RNA Extraction | Reduces DNA contamination during RNA extraction processes. |

| Metabolic Tracing | Deuterium labeling aids in tracing metabolic pathways using NMR spectroscopy. |

| Enzyme Inhibition | Potential use in studies on enzyme activity and protein-ligand interactions. |

| Therapeutic Research | Investigated for anti-inflammatory and anticancer properties due to its structural characteristics. |

Case Study: Etherification Reactions

A study investigated the etherification of aryl bromides, including this compound, using copper-catalyzed reactions. The kinetics were analyzed using NMR spectroscopy, revealing important insights into reaction mechanisms and catalyst efficiency . The findings indicated a positive first-order dependence on the concentration of both 4-bromoanisole and copper catalyst, highlighting the compound's reactivity in synthetic applications.

Eigenschaften

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPJQTDYNZXKQF-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.